molecular formula C9H10Cl2N2O B2392562 2-(Chloromethyl)-4-methoxy-1H-benzimidazole;hydrochloride CAS No. 2377031-97-3

2-(Chloromethyl)-4-methoxy-1H-benzimidazole;hydrochloride

Cat. No. B2392562
CAS RN: 2377031-97-3
M. Wt: 233.09
InChI Key: AZUFVDGWULYDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-4-methoxy-1H-benzimidazole;hydrochloride is a chemical compound. It is a derivative of benzimidazole, which is a type of heterocyclic aromatic organic compound . It is characterized by a fusion of benzene and imidazole. The structure of benzimidazole is similar to that of purine, which is part of DNA and RNA. Benzimidazole and its derivatives exhibit a wide range of biological activities and are part of many pharmacologically active compounds .


Synthesis Analysis

The synthesis of 2-(Chloromethyl)-4-methoxy-1H-benzimidazole;hydrochloride or similar compounds often involves condensation reactions . For instance, 2-chloromethyl-1H-benzimidazole derivatives can be prepared by condensing 2-chloromethyl-1H-benzimidazole with different aromatic amines and heterocycles .


Molecular Structure Analysis

The molecular structure of 2-(Chloromethyl)-4-methoxy-1H-benzimidazole;hydrochloride is characterized by the presence of a benzimidazole ring, a methoxy group (-OCH3) at the 4-position, and a chloromethyl group (-CH2Cl) at the 2-position . The presence of these functional groups can significantly influence the compound’s reactivity and properties.


Chemical Reactions Analysis

The 2-(Chloromethyl)-4-methoxy-1H-benzimidazole;hydrochloride, like other chloromethyl compounds, can undergo various chemical reactions. For instance, it can participate in alkylation reactions . The chloromethyl group (-CH2Cl) is a good leaving group, making it reactive towards nucleophiles.

Safety and Hazards

The safety data sheet for chloromethyl chloroformate, a compound with a similar chloromethyl group, indicates that it causes severe skin burns and eye damage, is toxic if inhaled, and liberates toxic gas when in contact with water . It’s important to handle such compounds with appropriate safety measures.

Future Directions

Benzimidazole derivatives, including 2-(Chloromethyl)-4-methoxy-1H-benzimidazole;hydrochloride, continue to be of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the synthesis of novel benzimidazole derivatives and investigation of their biological activities, particularly as potential anticancer agents . Optimization of their synthesis methods and exploration of their mechanism of action could also be areas of future research .

properties

IUPAC Name

2-(chloromethyl)-4-methoxy-1H-benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O.ClH/c1-13-7-4-2-3-6-9(7)12-8(5-10)11-6;/h2-4H,5H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUFVDGWULYDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(N2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4-methoxy-1H-benzimidazole;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.